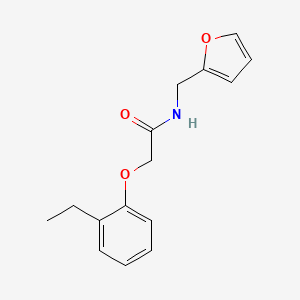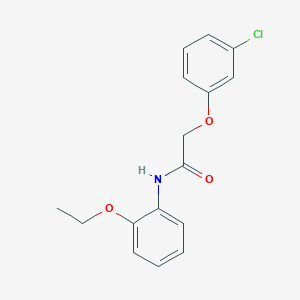![molecular formula C21H21N3O2 B5540292 4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5540292.png)
4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine is a compound of interest due to its structural complexity and potential applications in various fields of chemistry and biology. Although the specific compound is not directly mentioned in available literature, similar compounds, especially those with morpholine and pyrimidinyl moieties, have been extensively studied for their synthesis, molecular structures, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical processes, including condensation reactions, chlorination, and nucleophilic substitution. For instance, Lei et al. (2017) describe a green synthetic method for a morpholine derivative, achieved through a series of steps resulting in a total yield of 43% (Lei et al., 2017). Similarly, Martínez et al. (2012) detail the synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines via palladium-catalyzed cross-coupling reactions, showcasing the method's efficiency and versatility (Martínez et al., 2012).
Molecular Structure Analysis
Studies on related compounds highlight the significance of molecular structure analysis in understanding the compound's behavior and potential applications. Orozco et al. (2008) explore the hydrogen-bonded sheet structures in neutral, anionic, and hydrated 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines, revealing insights into the electronic polarization and planarity of the pyrimidine rings (Orozco et al., 2008).
Chemical Reactions and Properties
The reactivity and chemical properties of morpholine and pyrimidine derivatives are crucial for their potential applications. The synthesis and study of compounds such as 5-[(4,6-dimethylpyrimidin-2-ylsulfanyl)methyl]-3-(morpholinomethyl)-1,3,4-oxadiazole-2(3H)-thione by Thiruvalluvar et al. (2007) contribute to our understanding of these molecules' chemical behavior and interactions (Thiruvalluvar et al., 2007).
Physical Properties Analysis
The physical properties of such compounds, including their melting points, solubility, and crystal structures, are essential for determining their practical applications. While specific data on the compound might not be readily available, research on analogous structures provides valuable insights into their physical characteristics and how these may influence their utility in various fields.
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and compatibility with other substances, is pivotal for the application of these compounds in chemical synthesis, pharmaceuticals, and materials science. Studies like those conducted by Kant et al. (2012), which examine the crystal structure and hydrogen bonding of a related compound, contribute to a deeper understanding of these molecules' chemical properties (Kant et al., 2012).
Applications De Recherche Scientifique
PI3K-AKT-mTOR Pathway Inhibition : This compound is a part of a class of 4-(pyrimidin-4-yl)morpholines, which are privileged pharmacophores for inhibiting the PI3K and PIKKs pathways. This inhibition is crucial in cancer treatment as these pathways are often dysregulated in cancer cells. The unique structure of this compound, particularly the morpholine ring, is key to its ability to bind to kinase hinges and inhibit their activity (Hobbs et al., 2019).
Synthesis of Anti-inflammatory and Antimicrobial Agents : Derivatives of this compound have been synthesized and shown to have anti-inflammatory activity, surpassing even acetylsalicylic acid in some cases. This indicates its potential use in developing new anti-inflammatory drugs (Jakubkienė et al., 2003). Additionally, some derivatives have been found to possess antimicrobial properties against bacterial and fungal strains (Majithiya & Bheshdadia, 2022).
Role in Synthesis of PET Agents for Parkinson's Disease : A derivative of this compound, HG-10-102-01, has been synthesized and evaluated as a potential PET (Positron Emission Tomography) imaging agent for the LRRK2 enzyme in Parkinson's disease. This highlights its potential application in neurodegenerative disease research (Wang et al., 2017).
Cancer Treatment Research : Its derivatives have shown promise in the treatment of PTEN-deficient cancers, particularly due to the inhibition of PI3Kβ, which is implicated in the growth and proliferation of PTEN-deficient cell lines (Certal et al., 2014).
Mécanisme D'action
While the specific mechanism of action for “4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine” is not available, morpholine and its derivatives generally act as bases due to the presence of the amine functional group . They can interact with other compounds through their amine and ether functional groups .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[4-methyl-6-(4-phenylphenoxy)pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-16-15-20(23-21(22-16)24-11-13-25-14-12-24)26-19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVRXRKDTWDYDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-Methyl-6-(4-phenylphenoxy)pyrimidin-2-yl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-tert-butyl-5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazole](/img/structure/B5540209.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5540213.png)

![9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5540222.png)

![1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B5540236.png)

![1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one](/img/structure/B5540267.png)

![3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5540278.png)

![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)
![N'-[(5-methyl-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5540303.png)
